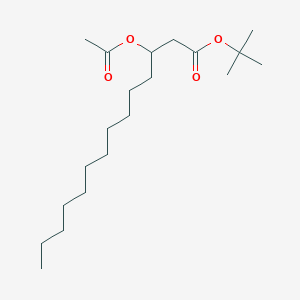

Tert-butyl 3-(acetyloxy)tetradecanoate

Description

Tert-butyl 3-(acetyloxy)tetradecanoate is a branched ester derivative of tetradecanoic acid (myristic acid) featuring a tert-butyl ester group at the carboxyl terminus and an acetyloxy substituent at the third carbon of the tetradecyl chain. This compound is structurally significant due to its combination of a long hydrocarbon chain (tetradecanoate) and functional groups (tert-butyl and acetyloxy), which influence its solubility, stability, and reactivity. These methods typically yield products with high purity, confirmed by NMR, IR, and HRMS analyses .

Properties

CAS No. |

88240-07-7 |

|---|---|

Molecular Formula |

C20H38O4 |

Molecular Weight |

342.5 g/mol |

IUPAC Name |

tert-butyl 3-acetyloxytetradecanoate |

InChI |

InChI=1S/C20H38O4/c1-6-7-8-9-10-11-12-13-14-15-18(23-17(2)21)16-19(22)24-20(3,4)5/h18H,6-16H2,1-5H3 |

InChI Key |

UQWZTTULJNHZLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC(C)(C)C)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 3-(acetyloxy)tetradecanoate with compounds sharing structural or functional similarities, as derived from the evidence:

tert-Butyl (R)-3-(decanoyloxy)tetradecanoate (S6)

- Structural Differences: Replaces the acetyloxy group (C2) with a decanoyloxy group (C10) at the third carbon.

- Synthesis: Synthesized via acylation of tert-butyl 3-hydroxytetradecanoate (S5) with decanoyl chloride and DMAP in pyridine, yielding a 92% purified product . In contrast, tert-butyl 3-(acetyloxy)tetradecanoate would likely use acetyl chloride or acetic anhydride under similar conditions.

- Applications :

Methyl Tetradecanoate (Methyl Myristate)

- Structural Differences: Lacks the tert-butyl and acetyloxy groups; instead, it is a simple methyl ester of tetradecanoic acid.

- Physical Properties :

- Applications :

tert-Butyl 3-(2-hydroxyethoxy)propanoate

- Structural Differences: Shorter carbon backbone (propanoate vs. tetradecanoate) with a hydroxyethoxy substituent.

- Reactivity :

- Similarity Score: 0.93 structural similarity to tert-butyl 3-(acetyloxy)tetradecanoate, indicating shared tert-butyl ester motifs but divergent functionalization .

Key Comparative Data Table

Functional Group Impact on Properties

- tert-Butyl Group :

- Acetyloxy vs. Decanoyloxy: Acetyloxy (C2) reduces lipophilicity compared to decanoyloxy (C10), affecting biodistribution in drug formulations .

- Tetradecanoate Backbone: The long hydrocarbon chain promotes micelle formation in aqueous solutions, useful in surfactant or lipid-based drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.